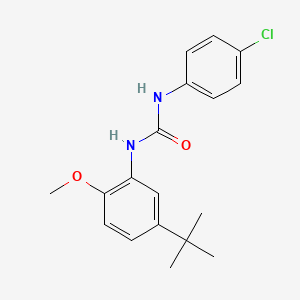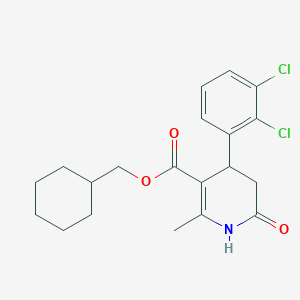![molecular formula C25H18ClN3O4 B4750402 2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B4750402.png)
2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)
Descripción general
Descripción
2,2'-[[(3-chlorobenzyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CBIM and is a member of the isoindole family of compounds. CBIM has been found to have a unique mechanism of action that makes it useful in a variety of research applications.
Mecanismo De Acción
The mechanism of action of CBIM involves the formation of a covalent bond between the CBIM molecule and the target protein. This covalent bond is formed through the reaction of the imine group of CBIM with the amino group of the target protein. This unique mechanism of action allows for the specific detection of proteins in complex biological samples.
Biochemical and Physiological Effects:
CBIM has been found to have minimal biochemical and physiological effects on cells and tissues. This makes it an ideal probe for the detection of proteins in complex biological samples without interfering with normal cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CBIM is its specificity for certain proteins, which allows for their detection in complex biological samples. CBIM also has minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for use in live cell imaging experiments. However, one limitation of CBIM is its relatively low fluorescence intensity, which can make it difficult to detect in low abundance proteins.
Direcciones Futuras
There are several potential future directions for the use of CBIM in scientific research. One potential direction is the development of new synthesis methods that can improve the yield and purity of CBIM. Another potential direction is the modification of the CBIM molecule to increase its fluorescence intensity and specificity for certain proteins. Additionally, CBIM could be used in combination with other probes to provide a more comprehensive view of protein interactions in complex biological samples.
Aplicaciones Científicas De Investigación
CBIM has been extensively studied for its potential applications in scientific research. One of the primary applications of CBIM is as a fluorescent probe for the detection of proteins and other biomolecules. CBIM has been found to bind specifically to certain proteins, which allows for their detection in complex biological samples.
Propiedades
IUPAC Name |
2-[[(3-chlorophenyl)methyl-[(1,3-dioxoisoindol-2-yl)methyl]amino]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4/c26-17-7-5-6-16(12-17)13-27(14-28-22(30)18-8-1-2-9-19(18)23(28)31)15-29-24(32)20-10-3-4-11-21(20)25(29)33/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFGMVUKBVLAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CC3=CC(=CC=C3)Cl)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-{[(3-chlorobenzyl)imino]dimethanediyl}bis(1H-isoindole-1,3(2H)-dione) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4750320.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4750323.png)
![methyl 5-methyl-2-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4750331.png)
![5-(4-methoxyphenyl)-2-methyl-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4750340.png)

![5-[(tert-butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4750347.png)



![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4750392.png)
![1-(4-tert-butylbenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4750405.png)
![N-(3-methoxypropyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4750406.png)
![7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4750412.png)
